2-Allylbenzaldehyde chemical properties and structure elucidation
2-Allylbenzaldehyde chemical properties and structure elucidation
An In-depth Technical Guide on the Chemical Properties and Structure Elucidation of 2-Allyloxybenzaldehyde
Abstract
This technical guide provides a comprehensive examination of 2-allyloxybenzaldehyde (CAS No. 28752-82-1), a versatile bifunctional organic compound. As a valuable intermediate in organic synthesis, its unique structure, combining an aromatic aldehyde and an allyl ether, offers multiple pathways for chemical modification. This document, intended for researchers, scientists, and professionals in drug development, details the compound's physicochemical properties, explores its reactivity, presents a robust protocol for its synthesis via Williamson ether synthesis, and provides an in-depth analysis of the spectroscopic techniques required for its complete structure elucidation. By integrating theoretical principles with practical methodologies, this guide serves as an authoritative resource for the synthesis, characterization, and application of 2-allyloxybenzaldehyde.
Introduction
2-Allyloxybenzaldehyde, also known as o-(allyloxy)benzaldehyde, is an aromatic compound distinguished by the presence of both an aldehyde group and an allyloxy substituent on the benzene ring.[1] This arrangement of functional groups makes it a highly useful building block in the synthesis of more complex molecules, including pharmaceuticals, fragrances, and polymers.[2] The aldehyde moiety can undergo a wide range of transformations, such as oxidation, reduction, and condensation reactions, while the allyl group is amenable to addition reactions, rearrangements, and polymerization.
A particularly notable reaction of 2-allyloxybenzaldehyde is the Claisen rearrangement, a thermal process that converts it into its isomer, 2-allyl-3-hydroxybenzaldehyde, thereby introducing an allyl group directly onto the aromatic ring.[3][4] Understanding the synthesis, properties, and structural characteristics of 2-allyloxybenzaldehyde is therefore crucial for leveraging its full potential in chemical research and development. This guide provides the foundational knowledge and detailed protocols necessary for its effective utilization.
Chemical and Physical Properties
A thorough understanding of a compound's properties is fundamental to its application in research and synthesis. The key physicochemical properties of 2-allyloxybenzaldehyde are summarized below.
| Property | Value | Source(s) |
| CAS Number | 28752-82-1 | [1][5] |
| Molecular Formula | C₁₀H₁₀O₂ | [1][5] |
| Molecular Weight | 162.19 g/mol | [5] |
| Appearance | Liquid | |
| Boiling Point | 130 °C at 10 mmHg | |
| Density | 1.079 g/mL at 25 °C | |
| Refractive Index | n20/D 1.55 | |
| SMILES String | C=CCOc1ccccc1C=O | |
| InChI Key | BXCJDECTRRMSCV-UHFFFAOYSA-N | [6] |
Synthesis of 2-Allyloxybenzaldehyde
The most common and efficient method for preparing 2-allyloxybenzaldehyde is the Williamson ether synthesis. This Sₙ2 reaction involves the deprotonation of a phenol (in this case, 2-hydroxybenzaldehyde, or salicylaldehyde) to form a nucleophilic phenoxide, which then attacks an alkyl halide (allyl bromide).[2]
Causality of Experimental Choices
-
Starting Material: 2-hydroxybenzaldehyde is chosen for its commercially available, ortho-positioned hydroxyl and aldehyde groups.
-
Base: Anhydrous potassium carbonate (K₂CO₃) is a moderately strong base, sufficient to deprotonate the phenolic hydroxyl group without causing unwanted side reactions with the aldehyde.[2][7]
-
Alkylating Agent: Allyl bromide is a reactive allyl halide that serves as the electrophile, introducing the allyl group.
-
Solvent: A polar aprotic solvent like dimethylformamide (DMF) is ideal. It effectively dissolves the ionic intermediates (phenoxide salt) and does not interfere with the Sₙ2 mechanism by solvating the nucleophile excessively.[2]
Experimental Protocol: Williamson Ether Synthesis
This protocol is adapted from established methodologies for the synthesis of similar aryl ethers.[2][7]
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-hydroxybenzaldehyde (1.0 eq).
-
Addition of Base and Solvent: Add anhydrous potassium carbonate (1.5 eq) to the flask, followed by anhydrous dimethylformamide (DMF) (approx. 10 mL per gram of 2-hydroxybenzaldehyde).
-
Addition of Allylating Agent: Stir the suspension at room temperature for 15-20 minutes. Subsequently, add allyl bromide (1.2 eq) dropwise to the mixture.
-
Reaction: Heat the reaction mixture to 50-60 °C and stir for 3-5 hours.
-
Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane/ethyl acetate). The disappearance of the starting material (2-hydroxybenzaldehyde) spot indicates reaction completion.
-
Work-up: After cooling to room temperature, pour the reaction mixture into cold water. This will precipitate the product and dissolve inorganic salts.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash successively with water and brine to remove any remaining DMF and inorganic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude 2-allyloxybenzaldehyde can be purified by vacuum distillation to obtain a clear liquid.[8]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 2-allyloxybenzaldehyde.
Structure Elucidation
Confirming the structure of a synthesized compound is a critical step that relies on the synergistic use of multiple analytical techniques.[9][10] Each method provides unique information, and together they offer an unambiguous structural assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule.[11] Data is typically acquired in a deuterated solvent like CDCl₃.[12]
¹H NMR (Proton NMR): This technique identifies the different types of protons and their electronic environments.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~10.5 | Singlet (s) | 1H | Aldehyde (-CHO) | The aldehyde proton is highly deshielded by the electronegative oxygen and the anisotropic effect of the carbonyl group. |
| ~7.8-7.9 | Doublet of doublets (dd) | 1H | Ar-H (ortho to CHO) | Deshielded due to proximity to the electron-withdrawing aldehyde group. |
| ~7.5-7.6 | Triplet of doublets (td) | 1H | Ar-H (para to O-allyl) | Experiences deshielding from the ring current and aldehyde group. |
| ~7.0-7.1 | Multiplet | 2H | Ar-H (ortho/para to CHO) | Aromatic protons in a relatively shielded region of the ring. |
| ~6.0-6.1 | Ddt | 1H | Olefinic (-CH=) | Internal proton of the allyl group, split by both cis/trans and allylic protons. |
| ~5.4-5.5 | Dq | 1H | Terminal Olefinic (=CH₂, trans) | Terminal proton trans to the internal methine proton. |
| ~5.3 | Dq | 1H | Terminal Olefinic (=CH₂, cis) | Terminal proton cis to the internal methine proton. |
| ~4.6-4.7 | Doublet of triplets (dt) | 2H | Methylene (-O-CH₂-) | Allylic protons adjacent to the ether oxygen, deshielded by the oxygen. |
¹³C NMR (Carbon NMR): This provides information about the carbon skeleton of the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~190 | C=O (Aldehyde) | The carbonyl carbon is significantly deshielded. |
| ~161 | Ar-C (C-O) | Aromatic carbon directly attached to the electronegative ether oxygen. |
| ~136 | Ar-C (ipso) | Quaternary carbon para to the C-O bond. |
| ~133 | =CH- (Olefinic) | Internal carbon of the allyl C=C double bond. |
| ~128-129 | Ar-CH | Aromatic methine carbons. |
| ~125 | Ar-C (ipso) | Quaternary carbon ortho to the C-O bond. |
| ~121 | Ar-CH | Aromatic methine carbon. |
| ~118 | =CH₂ (Olefinic) | Terminal carbon of the allyl C=C double bond. |
| ~113 | Ar-CH | Aromatic methine carbon. |
| ~69 | -O-CH₂- | Methylene carbon attached to the ether oxygen. |
(Note: Predicted shifts are based on data from similar structures and spectral databases.)[6][12]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[13]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| ~3080 | C-H stretch | Aromatic & Olefinic | Stretching of sp² C-H bonds.[14] |
| ~2820, ~2720 | C-H stretch (Fermi doublet) | Aldehyde (O=C-H) | A highly diagnostic pair of peaks for the aldehyde C-H bond.[15][16] |
| ~1690-1705 | C=O stretch | Conjugated Aldehyde | Strong, sharp absorption characteristic of an aromatic aldehyde. Conjugation lowers the frequency from a typical aliphatic aldehyde (~1730 cm⁻¹).[16][17] |
| ~1600, ~1480 | C=C stretch | Aromatic Ring | Characteristic absorptions from the benzene ring.[14] |
| ~1250 | C-O stretch | Aryl-Alkyl Ether | Asymmetric stretching of the C-O-C bond. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.[9][18]
-
Molecular Ion (M⁺): A prominent peak is expected at m/z = 162, corresponding to the molecular weight of C₁₀H₁₀O₂.[1]
-
Key Fragmentation Patterns:
-
Loss of the allyl group (-C₃H₅) would result in a fragment at m/z = 121 (hydroxytropylium ion).
-
Loss of the formyl radical (-CHO) would lead to a fragment at m/z = 133.
-
The allyl cation itself may be observed at m/z = 41.
-
Structure Elucidation Workflow
Caption: Multi-technique workflow for structure elucidation.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 2-allyloxybenzaldehyde.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.[19][20]
-
Handling: Handle in a well-ventilated area, preferably within a laboratory fume hood, to avoid inhalation of vapors.[19] Avoid contact with skin, eyes, and clothing.[20][21] Wash hands thoroughly after handling.[21]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from heat and ignition sources.[19][21]
-
First Aid:
Always consult the latest Safety Data Sheet (SDS) from the supplier before use.[19][20]
Conclusion
2-Allyloxybenzaldehyde is a compound of significant interest due to its synthetic versatility. This guide has detailed its core chemical properties, outlined a reliable and well-reasoned protocol for its synthesis, and provided a comprehensive framework for its structural confirmation using modern spectroscopic techniques. The combination of NMR, IR, and MS analysis provides a self-validating system for unambiguous structure elucidation. By following the methodologies and understanding the principles described herein, researchers can confidently synthesize, characterize, and utilize 2-allyloxybenzaldehyde in their scientific endeavors.
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